Anticancer Potency: 4-CF3-Phenylacetamide Derivative Outperforms Imatinib in MDA-MB-231 Breast Cancer Cells
In a comparative cytotoxicity study, the [4-(trifluoromethyl)phenyl]acetamide derivative containing an m-OCH3 moiety on the phenyl ring (Compound 3g) demonstrated superior potency against the MDA-MB-231 breast cancer cell line compared to the clinically approved tyrosine kinase inhibitor imatinib. [1]
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 9 μM |
| Comparator Or Baseline | Imatinib (IC50 = 20 μM) |
| Quantified Difference | 2.2-fold lower IC50 (more potent) |
| Conditions | MDA-MB-231 breast cancer cell line; MTT assay (inferred) |
Why This Matters
This 2.2-fold potency advantage over a marketed kinase inhibitor validates the 4-CF3-phenylacetamide scaffold's potential for developing novel anticancer agents with enhanced efficacy against triple-negative breast cancer.
- [1] Aliabadi A, Hasanvand Z, Kiani A, Mirabdali SS. Iran J Pharm Res. 2013 Fall;12(4):687-93. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide. PMID: 24523748. View Source
